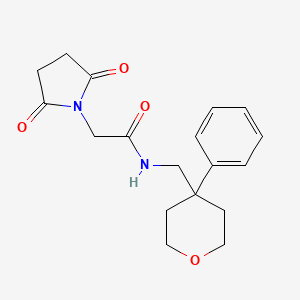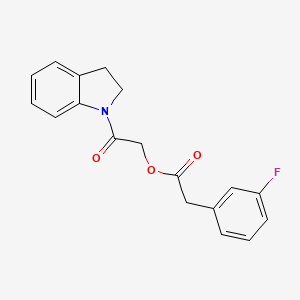
2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate” is a complex organic molecule that contains an indoline group and a fluorophenyl group. Indoline is a heterocyclic compound, while fluorophenyl refers to a phenyl group (a ring of six carbon atoms) with a fluorine atom attached. The presence of these groups could suggest potential bioactivity, as both indoline and phenyl groups are common in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would include an indoline ring, a fluorophenyl group, and an acetate group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the fluorine atom could make the compound more reactive, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, stability, and reactivity .Scientific Research Applications
Antitumor and Tyrosine Kinase Inhibition
Compounds structurally related to "2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate" have been investigated for their potential in cancer treatment, specifically targeting tyrosine kinase inhibitors. For example, derivatives of indolin-2-ones have shown promising profiles in inhibiting VEGF-R2 and PDGF-Rβ tyrosine kinase, displaying significant solubility, protein binding, and bioavailability, which are crucial parameters for antitumor properties (Li Sun et al., 2003).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel derivatives, including antimicrobial agents, highlight the versatility of indolin-1-yl-based compounds. For instance, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides were synthesized and showed promising antibacterial and antifungal activities, indicating the potential for developing new therapeutic agents (B. Debnath & S. Ganguly, 2015).
Catalytic Activity and Biological Applications
The catalytic activity of nanoparticles in the synthesis of indol-1-yl-based compounds has been explored, with findings suggesting new derivatives possess significant antioxidant and antimicrobial activities. Such studies provide insights into the development of novel compounds with potential applications in medicinal chemistry and pharmaceutical research (T. N. Rao et al., 2019).
Antiplasmodial Properties
Research into N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides has revealed potential in vitro antiplasmodial properties against Plasmodium falciparum, suggesting a promising direction for the development of antimalarial agents. This highlights the therapeutic potential of indolin-1-yl derivatives in addressing global health challenges such as malaria (M. Mphahlele et al., 2017).
Fluoroacetylation and Synthetic Methodologies
Advancements in fluoroacetylation techniques using indoles have led to the synthesis of fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions, showcasing the methodological developments in the synthesis of fluorinated compounds with potential utility in drug design and development (Shun-Jiang Yao et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c19-15-6-3-4-13(10-15)11-18(22)23-12-17(21)20-9-8-14-5-1-2-7-16(14)20/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCUKUXMPNHQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

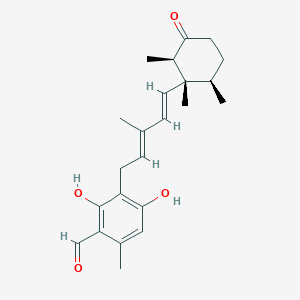
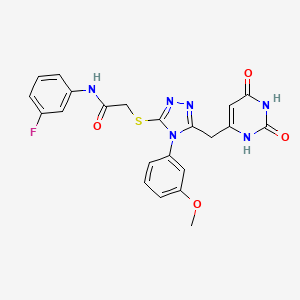
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2643915.png)
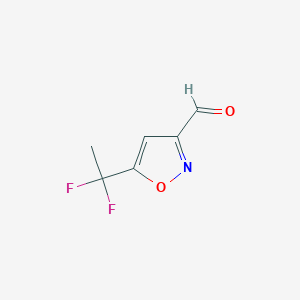
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2643917.png)
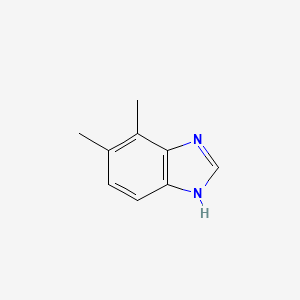
![[2-(2-Ethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2643922.png)
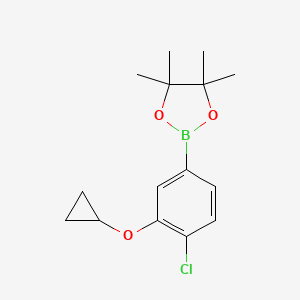
![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)
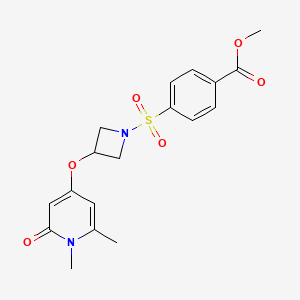
![N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2643929.png)
![8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2643931.png)

